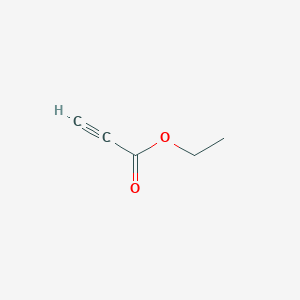

Ethyl propiolate

概要

説明

Ethyl propiolate (CAS 623-47-2) is a highly reactive α,β-acetylenic ester characterized by its electron-deficient triple bond and ester functionality. It is widely employed in organic synthesis, particularly in cycloadditions, hydrofunctionalizations, and as a dipolarophile in 1,3-dipolar reactions. Its reactivity stems from the electron-withdrawing ester group, which activates the alkyne for nucleophilic or radical additions. This compound has been utilized in the synthesis of heterocycles (e.g., indolizines, triazolato complexes), functionalized polymers, and bioactive molecules, as evidenced by its role in forming zwitterionic ruthenium triazolato complexes and cytotoxic indolizines . Its versatility is further demonstrated in organocatalytic benzannulation and Au-catalyzed hydroarylation .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl propiolate can be synthesized using various methods. One common method involves the reaction of propargyl alcohol with ethanol in the presence of a catalyst such as calcium hypochlorite and acetic acid. This reaction is typically carried out in dichloromethane as a solvent at temperatures between 0 and 40 degrees Celsius . Another method involves the esterification of propiolic acid with ethanol under acidic conditions, using catalysts like sulfuric acid or boron trifluoride diethyl etherate .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce environmental impact. For instance, using milder conditions and environmentally friendly catalysts can make the process more sustainable .

化学反応の分析

Types of Reactions: Ethyl propiolate undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. One notable reaction is its nucleophilic addition-elimination with thiols to form disulfides . This reaction is often used in organic synthesis to modify and functionalize thiols .

Common Reagents and Conditions:

Nucleophilic Addition: Thiols react with this compound under mild conditions to form disulfides.

Cycloaddition: this compound can participate in dipolar cycloaddition reactions with nitrile imines or diazo compounds to form heterocycles such as pyrazoles.

Substitution: It can undergo substitution reactions with various nucleophiles, exploiting the electrophilicity of the alkyne group.

Major Products:

Disulfides: Formed from the reaction with thiols.

Pyrazoles: Formed from dipolar cycloaddition reactions.

科学的研究の応用

Chemical and Organic Synthesis

1.1 Derivatization of Thiols

Ethyl propiolate is primarily recognized as a versatile derivatizing agent for thiols. It reacts readily with thiols to form disulfides through nucleophilic addition-elimination reactions. This property allows for the modification and characterization of thiol-containing compounds, which are crucial in both chemical and biological research. The derivatization process enhances the detection and analysis of thiols using techniques such as chromatography and spectroscopy .

1.2 Synthesis of Pyrazoles

EP is also employed in the synthesis of pyrazoles via dipolar cycloaddition reactions. These reactions involve the combination of this compound with dipolar species, such as diazo compounds or nitrile imines, often catalyzed by transition metals like copper or silver. The resulting pyrazoles exhibit diverse biological activities, making them valuable in medicinal chemistry and agrochemical applications .

| Reaction Type | Reactants | Products | Applications |

|---|---|---|---|

| Dipolar Cycloaddition | This compound + Diazo Compounds | Pyrazoles | Pharmaceuticals, Agrochemicals |

| Nucleophilic Addition | This compound + Thiols | Disulfides | Analytical Chemistry |

Analytical Chemistry

2.1 Analytical Reagent for Thiols

Recent studies have highlighted this compound's potential as an analytical reagent for thiol determination. It has been successfully used in automated assays to quantify thiolic compounds like cysteine and captopril in pharmaceuticals. The reaction kinetics were thoroughly examined under various conditions, establishing EP's reliability as a derivatizing agent .

2.2 Case Study: Pharmaceutical Analysis

A systematic investigation into EP's application in pharmaceutical analysis demonstrated its effectiveness in determining thiol concentrations in complex matrices. For instance, the linear determination range for glutathione (GSH) was established between 1-200 µmol/L with a limit of detection (LOD) of 0.1 µmol/L . This capability is crucial for quality control and ensuring safety in drug formulations.

Industrial Applications

3.1 Gasoline Additive

This compound is utilized as an additive to enhance the combustion performance of gasoline. Studies indicate that it improves critical properties when mixed with various gasoline components, contributing to more efficient fuel combustion and reduced emissions . This application aligns with current trends toward greener fuel alternatives.

作用機序

The mechanism of action of ethyl propiolate primarily involves its electrophilic alkyne group, which readily reacts with nucleophiles. In the reaction with thiols, the nucleophilic sulfur atom attacks the electrophilic carbon of the alkyne group, leading to the formation of a disulfide through a nucleophilic addition-elimination mechanism . This reactivity makes this compound a valuable tool for modifying and functionalizing thiol-containing molecules .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparison

Ethyl propiolate belongs to a class of activated alkynes, which include:

Reactivity in Cycloadditions

- 1,3-Dipolar Cycloadditions : this compound reacts with pyridinium ylides to form indolizines in high yields (e.g., 15a–i, 72–98% yields) . Mthis compound exhibits similar reactivity but forms triazolato complexes with a lower Z/E ratio (4:1 vs. 5:2 for this compound) .

- [2+2+2] Cyclotrimerization : this compound and dimethyl acetylenedicarboxylate (DMAD) yield regioisomeric triesters (1:1 ratio) under indenyl catalysis. However, this compound with propargyl alcohol produces lactone exclusively (83% yield), highlighting the ester group’s role in directing selectivity .

Catalytic Hydroarylation

- Au-Catalyzed Reactions : this compound undergoes hydroarylation with indole in minutes, while phenylacetylene requires days. This disparity arises from this compound’s electron deficiency, which accelerates heteroarene coupling .

- Chemoselectivity : Au(I)-NHC complexes catalyze hydroarylation of both electron-rich (phenylacetylene) and electron-deficient (this compound) alkynes, but the latter achieves higher yields with heteroarenes at room temperature .

Thiol-yne and Amino-yne Reactions

This compound undergoes double thiol additions to form dithioacetals (>97% yield) under TBD catalysis, whereas tributylphosphine yields monoadducts. This contrasts with phenylacetylene, which requires harsher conditions for similar transformations .

Stereoselectivity in Hydroiodination

This compound reacts with NaI in acetic acid to form (Z)-β-iodoacrolein stereospecifically (Z > 99%). Mthis compound may exhibit similar behavior, but steric effects of the ethyl group enhance regiocontrol .

Data Tables

Table 1: Cycloaddition Performance of this compound vs. Analogues

Table 2: Hydroarylation Efficiency (Au Catalysis)

| Substrate | Reaction Time | Temperature | Yield/Conversion |

|---|---|---|---|

| This compound + indole | Minutes | RT | >90% |

| Phenylacetylene + mesitylene | Days | 60°C | <50% |

生物活性

Ethyl propiolate (EP), with the chemical formula C5H6O2, is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and significance in various research contexts.

This compound is a colorless liquid with a fruity odor. It is primarily synthesized through the reaction of acetic anhydride with propyne or by the reaction of ethyl chloroacetate with sodium propynoate. Its structure features a terminal alkyne, which contributes to its reactivity in various chemical transformations, particularly in dipolar cycloaddition reactions.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : EP has shown potential as an antimicrobial agent. Studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications .

- Analytical Applications : As a derivatizing agent for thiols, this compound facilitates the characterization and analysis of thiol-containing compounds in biological samples. This property is particularly useful in pharmaceutical analysis and biochemical research .

- Anti-inflammatory Effects : Research has suggested that compounds derived from this compound may exhibit anti-inflammatory properties. These derivatives can be explored for their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

- Reactivity with Thiols : this compound reacts readily with thiols to form disulfides through nucleophilic addition-elimination reactions. This reactivity allows for the modification of thiol-containing biomolecules, which play critical roles in cellular processes .

- Cycloaddition Reactions : EP participates in cycloaddition reactions that can lead to the formation of complex heterocyclic compounds. These compounds often exhibit enhanced biological activities, including anticancer and antifungal properties .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent .

- Derivatization of Thiols : In analytical chemistry, this compound was employed as a derivatizing agent for cysteine and captopril. The reaction conditions were optimized, leading to improved detection limits and specificity in pharmaceutical assays .

- Synthesis of Heterocycles : EP has been utilized in synthesizing pyrazoles through dipolar cycloaddition with azides. This reaction showcases its utility in creating biologically relevant compounds that may possess therapeutic properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl propiolate, and how can its purity be validated?

this compound is typically synthesized via esterification of propiolic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Post-synthesis, purification involves distillation (boiling point: 118–120°C) . Purity validation requires gas chromatography (GC) for volatility assessment and nuclear magnetic resonance (NMR) to confirm structural integrity. For novel derivatives, high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are essential to verify functional groups and molecular identity .

Q. How can this compound be characterized in multicomponent reactions to form heterocyclic compounds?

this compound participates in three-component reactions (e.g., with phthalimide and aldehydes) catalyzed by triphenylphosphine. Reaction progress is monitored via thin-layer chromatography (TLC), and products are characterized using / NMR to confirm regioselectivity. For example, the coupling of this compound with aldehydes yields N-substituted phthalimide derivatives, where NMR signals for ester carbonyls (~160–170 ppm) and aromatic protons confirm product formation .

Q. What experimental precautions are necessary when handling this compound due to its reactivity?

this compound is highly reactive and moisture-sensitive. Reactions should be conducted under inert atmospheres (N/Ar) to prevent hydrolysis. Its low flash point (23°C) necessitates fire-safe protocols. Side reactions, such as polymerization, are minimized by using stabilizers (e.g., hydroquinone) and avoiding prolonged heating above 100°C .

Advanced Research Questions

Q. How does temperature influence the selectivity of this compound in Diels–Alder/aromatization cascades?

At 100°C, this compound acts as a dienophile in Diels–Alder reactions with furans, followed by aromatization via dehydration. Increasing temperature (>100°C) degrades phenolic products, while lower temperatures (<70°C) reduce aromatization efficiency. Kinetic studies using NMR or GC-MS at varying temperatures (40–160°C) reveal optimal selectivity (56%) at 100°C, with excess this compound recoverable via distillation .

Q. How can discrepancies between experimental regioselectivity and frontier molecular orbital (FMO) predictions in cycloadditions be resolved?

Q. What strategies mitigate side reactions in this compound-involving catalytic systems?

Side reactions (e.g., overconsumption of this compound) occur at >100°C due to competing polymerization or Michael additions. Using stoichiometric ratios (1:1 for dienophiles) and Lewis acids (e.g., ZnCl) improves selectivity. Post-reaction, unreacted this compound is recovered via fractional distillation under reduced pressure .

Q. How do catalyst structures affect regiochemical outcomes in Ru-catalyzed [2+2+2] cycloadditions with this compound?

Ruthenium catalysts (e.g., CpRu(cod)Cl) favor “azametallacyclopentadiene” intermediates in this compound-cyanoformate cycloadditions. Regioselectivity arises from substrate polarization, where electron-withdrawing ester groups direct bond formation. Kinetic isotope effects and computational modeling (MP2-level) identify transition states, explaining the dominance of specific regioisomers .

Methodological & Data Analysis Questions

Q. What spectroscopic techniques are critical for analyzing this compound’s photochemical behavior in cryogenic matrices?

Matrix isolation IR spectroscopy at 15 K (in Ar/N) captures this compound’s conformational changes and photolytic intermediates. DFT calculations (B3LYP/6-311++G**) simulate vibrational modes, correlating observed IR bands (e.g., C≡C stretch at ~2100 cm) with structural dynamics .

Q. How can conflicting NMR data on this compound-derived intermediates be reconciled?

Discrepancies in NMR shifts (e.g., OCH protons at δ 6.45–7.03) arise from solvent polarity or hydrogen bonding. Using deuterated solvents (CDCl vs. DMSO-d) and variable-temperature NMR resolves ambiguities. For example, downfield shifts in DMSO confirm hydroxyl group participation in hydrogen bonding .

Q. What computational approaches validate reaction mechanisms involving this compound?

Hybrid QM/MM simulations model this compound’s reactivity in multicomponent reactions. For example, the three-component coupling mechanism is verified by tracking energy profiles (activation barriers <20 kcal/mol) and intermediate stability via intrinsic reaction coordinate (IRC) analysis. Experimental kinetics (Arrhenius plots) and isotopic labeling (-propiolate) further corroborate pathways .

特性

IUPAC Name |

ethyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVJYQGSRWVMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-50-2 | |

| Record name | 2-Propynoic acid, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80211359 | |

| Record name | Ethyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |

| Record name | Ethyl propiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-47-2 | |

| Record name | Ethyl propiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl propiolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。